molecular formula C20H13F5O3 B5178216 3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B5178216
M. Wt: 396.3 g/mol
InChI Key: BLDKKSUFHPCNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 6H-benzo[c]chromen-6-one family, a class of coumarin derivatives with a saturated cyclohexane ring fused to the chromenone core. The pentafluorobenzyloxy substituent at the 3-position distinguishes it from related analogs. Such fluorinated groups are known to enhance lipophilicity, metabolic stability, and electron-withdrawing effects, which can influence fluorescence properties and biological activity .

Properties

IUPAC Name

3-[(2,3,4,5,6-pentafluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F5O3/c21-15-13(16(22)18(24)19(25)17(15)23)8-27-9-5-6-11-10-3-1-2-4-12(10)20(26)28-14(11)7-9/h5-7H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDKKSUFHPCNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Key structural variations among analogs include:

  • THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) : Lacks the pentafluorobenzyl group; acts as an Iron(III) fluorescent sensor .
  • URO-B (3-Hydroxy-6H-benzo[c]chromen-6-one) : Unsaturated core; similar fluorescence quenching by Iron(III) but lower lipophilicity .
  • Alkyl/Aryl Derivatives : Substituents like 4-methylbenzyl (), 4-chlorobenzyl (), and nitrobenzyl () modulate electronic and steric properties.

Functional Comparisons

Fluorescence and Metal Sensing

  • Iron(III) Sensing: THU-OH and URO-B exhibit "turn-off" fluorescence in the presence of Fe³⁺ due to electron transfer from the hydroxyl group.
  • In contrast, 4-nitrobenzyl derivatives () show similar electron-withdrawing effects but higher molecular weight .

Physicochemical Properties

  • Stability : Fluorination improves metabolic stability, as seen in related pharmaceuticals, suggesting longer half-life in biological systems .

Data Table: Comparative Analysis of Key Derivatives

Compound Name Substituent Molecular Weight Key Activity (IC₅₀ or Selectivity) Fluorescence Response to Fe³⁺ Reference
THU-OH -OH 232.24 Fe³⁺ sensor (turn-off) Strong quenching
URO-B -OH (unsaturated) 230.21 Fe³⁺ sensor (turn-off) Moderate quenching
3-Pentafluorobenzyloxy derivative -O-C₆F₅CH₂ 390.30* Hypothesized enhanced quenching Predicted strong quenching
3-(4-Nitrobenzyloxy) derivative -O-C₆H₄NO₂ 351.35 Not reported Likely strong quenching
PDE2 Inhibitor 2e () -O-pentyl ~286 IC₅₀ = 33.95 μM (PDE2) Not applicable
ERβ Agonist () -OH at 3,8 positions ~300 ERβ IC₅₀ <10 nM; >100× selectivity Not applicable

*Estimated based on structural similarity.

Key Research Findings and Implications

Fluorescence Applications : The pentafluorobenzyl derivative’s strong electron-withdrawing nature could make it a superior Fe³⁺ sensor compared to THU-OH or URO-B, though experimental validation is needed .

Drug Design : While alkoxy chains improve PDE2 inhibition, bulky substituents like pentafluorobenzyl may require optimization for target engagement .

Toxicity Considerations : Increased lipophilicity from fluorinated groups may necessitate cytotoxicity profiling to balance efficacy and safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.